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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and isotopic labeling of

Amoxicillin-D4. Amoxicillin-D4 serves as a critical internal standard for the bioanalytical

quantification of amoxicillin, a widely used broad-spectrum β-lactam antibiotic. The

incorporation of four deuterium atoms into the phenyl ring of the side chain provides a stable,

mass-shifted analogue ideal for mass spectrometry-based assays, ensuring accuracy and

precision in pharmacokinetic and metabolic studies.[1][2][3][4][5]

Overview of Amoxicillin-D4 Synthesis
The synthesis of Amoxicillin-D4 is a semi-synthetic process that mirrors the production of

amoxicillin itself. The core strategy involves the chemical coupling of two key precursors: the β-

lactam nucleus, 6-aminopenicillanic acid (6-APA), and a deuterated side chain, D-(-)-α-amino-

p-hydroxyphenylacetic acid-d4 (or its activated derivative). The deuterium labels are

strategically placed on the phenol ring of the side chain, a site not typically involved in

metabolic transformations, thus ensuring the stability of the label.

The general synthetic workflow can be visualized as a two-stage process: first, the synthesis of

the isotopically labeled side chain, and second, the acylation of the 6-APA nucleus with this

side chain.
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Caption: High-level workflow for the synthesis of Amoxicillin-D4.
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Detailed Experimental Protocols
The following protocols are representative methodologies for the synthesis of Amoxicillin-D4,

based on established principles of penicillin chemistry.

Protocol 1: Synthesis of the Deuterated Side Chain (D-(-)-α-amino-p-hydroxyphenylacetic acid-

d4)

The synthesis of the deuterated side chain is the critical step for isotopic labeling. While various

methods exist for deuteration, a common approach involves acid-catalyzed hydrogen-

deuterium exchange on a suitable precursor.

Step 1: Deuteration of p-Hydroxyphenylacetic acid.

Suspend p-hydroxyphenylacetic acid in an excess of deuterium oxide (D₂O).

Add a catalytic amount of a strong acid, such as deuterated sulfuric acid (D₂SO₄).

Heat the mixture under reflux for 24-48 hours to facilitate the exchange of the four

aromatic protons with deuterium.

Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of

the aromatic signals.

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g.,

Na₂CO₃).

Extract the product, p-hydroxyphenylacetic acid-d4, with an organic solvent and purify by

recrystallization.

Step 2: α-Amination.

Protect the phenol group of p-hydroxyphenylacetic acid-d4, for example, as a benzyl ether.

Perform α-bromination of the carboxylic acid using N-bromosuccinimide (NBS) and a

radical initiator.
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Displace the α-bromide with an amino group using an ammonia source or a protected

amine equivalent (e.g., Gabriel synthesis).

Resolve the resulting racemic α-amino acid mixture to isolate the desired D-(-) enantiomer

using chiral resolution techniques.

Deprotect the phenol group to yield D-(-)-α-amino-p-hydroxyphenylacetic acid-d4.

Step 3: Activation of the Carboxylic Acid.

The deuterated amino acid must be activated for efficient coupling with 6-APA. A common

method is to convert it to the corresponding acid chloride hydrochloride.

Protect the amino and hydroxyl groups (e.g., using silylation with trimethylchlorosilane).

React the protected intermediate with a chlorinating agent such as thionyl chloride (SOCl₂)

or phosphorus pentachloride to form the acid chloride.

The resulting activated side chain, D-(-)-2-(4-hydroxyphenyl-2,3,5,6-d₄)glycyl chloride

hydrochloride, is typically used immediately in the next step.

Protocol 2: Acylation of 6-APA to Yield Amoxicillin-D4

This step involves the formation of the amide bond between the 6-amino group of the penicillin

nucleus and the activated deuterated side chain.

Suspend 6-aminopenicillanic acid (6-APA) in an inert, anhydrous organic solvent such as

dichloromethane at a reduced temperature (-20°C to 0°C).

Add a silylating agent (e.g., trimethylchlorosilane) in the presence of a tertiary amine base

(e.g., triethylamine) to protect the carboxylic acid of 6-APA as a silyl ester, which also

improves its solubility.

Slowly add a solution of the activated deuterated side chain (from Protocol 1, Step 3) to the

silylated 6-APA solution while maintaining the low temperature.

Allow the reaction to proceed for several hours until completion, which can be monitored by

HPLC.
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Perform an aqueous workup by adding water or a dilute acid to hydrolyze the silyl ester

protecting group, precipitating the Amoxicillin-D4 product.

Filter the solid product, wash with cold water and a non-polar organic solvent (e.g., diethyl

ether) to remove impurities.

Dry the final product under vacuum. Further purification can be achieved by recrystallization.

Characterization and Quality Control
The identity, purity, and isotopic enrichment of the synthesized Amoxicillin-D4 must be

rigorously confirmed using various analytical techniques.

Analytical Workflow
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Caption: Analytical techniques for the characterization of Amoxicillin-D4.

Mass Spectrometry (MS): This is the primary technique to confirm the mass shift due to

deuterium incorporation. Using electrospray ionization (ESI) in positive mode, the protonated

molecular ions ([M+H]⁺) are observed. In tandem MS (MS/MS), specific fragment ions are

monitored.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure

and the location of the deuterium labels. In the ¹H NMR spectrum of Amoxicillin-D4, the

signals corresponding to the aromatic protons of the phenyl ring will be absent or

significantly diminished compared to the spectrum of unlabeled amoxicillin.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical

purity of the final compound by separating it from any starting materials, by-products, or

other impurities.

Summary of Quantitative Data
The following tables summarize the key quantitative data for Amoxicillin-D4.

Table 1: Molecular Weight and Purity Specifications

Parameter
Unlabeled
Amoxicillin

Amoxicillin-D4 Reference

Molecular Formula C₁₆H₁₉N₃O₅S C₁₆H₁₅D₄N₃O₅S

Molar Mass 365.40 g/mol 369.43 g/mol

Chemical Purity ≥98%
≥98% (typically >99%

by HPLC)

Isotopic Purity N/A ≥98 atom % D

Deuterated Forms N/A ≥99% (d₁-d₄)

Table 2: Mass Spectrometry Data (ESI+)

Analyte
Precursor Ion (m/z)
[M+H]⁺

Major Product Ion
(m/z)

Reference

Amoxicillin 366.1 223.1 / 349.1

Amoxicillin-D4 370.1 227.1 / 353.1

Conclusion
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The synthesis of Amoxicillin-D4 is a well-established process crucial for modern pharmaceutical

analysis. By incorporating a stable isotopic label into the amoxicillin structure, researchers can

develop highly sensitive and specific LC-MS/MS methods for its quantification in complex

biological matrices. The detailed protocols and characterization data provided in this guide offer

a comprehensive resource for scientists involved in drug metabolism, pharmacokinetics, and

clinical drug monitoring. The high chemical and isotopic purity of the final product is paramount

for its application as a reliable internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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